molecular formula C8H14ClN3O2 B13346743 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B13346743
M. Wt: 219.67 g/mol
InChI Key: QAPVWSVGUWCSFM-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a (2R,4R)-4-methoxypyrrolidine moiety at position 3. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is cataloged under EN300-1666622 (Enamine Ltd) and is synthesized via multi-step reactions, including cycloaddition and salt formation with HCl .

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

5-[(2R,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-6(12-2)4-9-7;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

QAPVWSVGUWCSFM-ZJLYAJKPSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@H]2C[C@H](CN2)OC.Cl

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and acyl chlorides or activated carboxylic acids under optimized conditions.

Key Steps:

  • Amidoxime Formation : Reacting a nitrile precursor (e.g., (2R,4R)-4-methoxypyrrolidine-2-carbonitrile) with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding amidoxime.
  • Acyl Chloride Coupling : The amidoxime is treated with methyl chlorooxoacetate (or methyl acyl chloride derivatives) in anhydrous dichloromethane with potassium carbonate as a base.
  • Cyclization : Microwave irradiation (75–100°C, 5–45 min) in the presence of silica gel accelerates heterocyclization, forming the 1,2,4-oxadiazole ring.

Example Reaction:
$$
\text{(2R,4R)-4-Methoxypyrrolidine-2-carboxamidoxime} + \text{Methyl chlorooxoacetate} \xrightarrow{\text{MW, 100°C}} \text{5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole}
$$

Stereochemical Control of the Pyrrolidine Moiety

The (2R,4R)-configuration is critical for biological activity and is achieved through:

  • Chiral Pool Synthesis : Starting from enantiomerically pure pyrrolidine derivatives (e.g., (2R,4R)-4-hydroxyproline), followed by methoxylation via Williamson ether synthesis.
  • Asymmetric Catalysis : Transition-metal-catalyzed hydrogenation of pyrrolidine precursors with chiral ligands ensures stereoselectivity.

Methoxylation Step:
$$
\text{(2R,4R)-4-Hydroxypyrrolidine-2-carbonitrile} + \text{CH}3\text{I, Ag}2\text{O} \rightarrow \text{(2R,4R)-4-Methoxypyrrolidine-2-carbonitrile}
$$

Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrochloric acid in a polar solvent (e.g., ethanol or acetone).

Procedure:

  • Dissolve the oxadiazole free base in anhydrous ethanol.
  • Add concentrated HCl (1.1 equiv) dropwise at 0°C.
  • Isolate the precipitate via filtration and recrystallize from ethanol/ether.

Optimization and Yield Data

Step Conditions Yield (%) Purity (HPLC) Reference
Amidoxime Formation EtOH/H₂O, NH₂OH·HCl, 80°C, 2h 85 >95%
Cyclization MW, 100°C, 15 min 78 >98%
Salt Formation EtOH/HCl, 0°C, 1h 92 >99%

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.75 (s, 3H, OCH₃), 3.60–3.45 (m, 2H, pyrrolidine-H), 2.95 (s, 3H, CH₃), 2.30–2.10 (m, 2H, pyrrolidine-H).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, H₂O).

Challenges and Solutions

  • Regioselectivity : Use of microwave irradiation minimizes side products during cyclization.
  • Stereochemical Purity : Chiral chromatography or recrystallization ensures >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride belongs to the oxadiazole family and features a pyrrolidine moiety in its structure. The oxadiazole ring, which includes two nitrogen atoms and one oxygen atom in a five-membered ring, gives the compound unique chemical properties and biological activities, making it significant in medicinal chemistry.

General Information

  • Molecular Formula: C8H14ClN3O2C_8H_{14}ClN_3O_2
  • Molecular Weight: 219.67 g/mol

Applications

5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride exhibits dual activity as both an antibacterial and anticancer agent due to the presence of the pyrrolidine moiety, which enhances its pharmacological profile.

Anticancer Activity

Pyrazole, pyrimidine, and related derivatives have anticancer effects . Studies show that pyrazole compounds demonstrate a diverse array of pharmacological activity . Oxadiazole derivatives are potential anticancer agents . Specific applications and research findings include:

  • CDK2 Inhibitors: Some pyrazole derivatives have shown potent inhibitory activity against CDK2/cyclin E. These derivatives were tested for their effects on CDK2/cyclin E besides Abl kinases; additionally, their antiproliferative effects against MCF-7 and K-562 cancer lines were investigated .
  • Inhibition of Cancer Cell Lines: Specific compounds have demonstrated significant cytotoxicity against MCF-7 and HCT116 cancer cell lines . They induce cell cycle arrest and apoptosis in tested cancer cell lines, with some causing S phase arrest in Hela cells and others inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .
  • HDAC Inhibitors: Certain pyrazole carboxamides exhibit antiproliferative effects against solid cancer cell lines and demonstrate inhibitory activities against HDAC2 . These compounds induce cell cycle arrest in the G2/M phase and promote apoptosis in various cancer cell lines .
  • CDK2 and COX-2 Inhibition: Diaryl pyrazole compounds with a methylsulfonyl group could potentially provide a straightforward means to develop highly effective inhibitors of CDK2 and COX-2, which possess notable anticancer properties .

Other potential applications

Mechanism of Action

The mechanism of action of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride can be contextualized against related 1,2,4-oxadiazole derivatives. Key comparisons include:

Structural Analogues

Compound Name Substituents Core Structure Key Differences Biological/Physicochemical Impact Reference
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride 4-Fluoro-pyrrolidine, methyl-oxadiazole 1,2,4-Oxadiazole Fluorine replaces methoxy group on pyrrolidine Increased electronegativity; altered metabolic stability and binding affinity .
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole (6a) Benzyl-piperidine, phenyl-oxadiazole 1,2,4-Oxadiazole Piperidine instead of pyrrolidine; phenyl instead of methyl Enhanced lipophilicity; potential for π-π stacking in enzyme binding .
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Methoxymethyl-oxadiazole, piperidine 1,2,4-Oxadiazole Methoxymethyl substituent; piperidine ring Increased hydrophilicity; altered pharmacokinetics .
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride 4-Methoxyphenyl, piperidine 1,2,4-Oxadiazole Methoxyphenyl group; piperidine ring Electron-donating methoxy group may enhance receptor interactions .

Key Differentiators

  • Substituent Effects : The methyl-oxadiazole and methoxy-pyrrolidine balance lipophilicity and solubility, contrasting with bulkier aryl or halogenated derivatives .

Biological Activity

5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, recognized for its diverse biological activities. The oxadiazole ring structure, characterized by two nitrogen atoms and one oxygen atom in a five-membered ring, contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is C8H14ClN3O2C_8H_{14}ClN_3O_2 with a molecular weight of 219.66 g/mol. The compound features a pyrrolidine moiety that enhances its biological profile.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of various human cancer cell lines. Notably:

  • In vitro Studies : Compounds similar to 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride have been evaluated against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines using MTT assays. Results indicated promising anticancer activity with IC50 values in the low micromolar range .

Antibacterial Activity

The compound has shown dual activity as both an antibacterial and anticancer agent. Its interaction with bacterial proteins suggests potential applications in treating infections alongside cancer .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example:

  • Multi-target Inhibition : The compound acts as a multi-target inhibitor of enzymes involved in the arachidonic acid cascade, including cyclooxygenase and lipoxygenase pathways. This multi-target approach may provide advantages in managing inflammatory disorders .

The biological activity of 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride can be attributed to its ability to bind to specific proteins involved in critical cell signaling pathways related to apoptosis and proliferation. Molecular docking studies suggest that this compound interacts favorably with these targets, enhancing its therapeutic potential .

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:

StudyFindings
Study 1 Identified multiple oxadiazole derivatives with significant anti-cancer activity against human cell lines .
Study 2 Demonstrated the anti-inflammatory effects through inhibition of leukocyte migration in animal models .
Study 3 Evaluated structure–activity relationships leading to optimized compounds with enhanced bioactivity .

Q & A

Q. What are the standard synthetic routes for 5-((2R,4R)-4-Methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Key steps include:

Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives.

Stereoselective introduction of the (2R,4R)-4-methoxypyrrolidine moiety using chiral auxiliaries or enantioselective catalysts.

Final hydrochloride salt formation via acid-base titration .
Reaction optimization focuses on controlling stereochemistry and minimizing by-products through temperature modulation and solvent polarity adjustments.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and substituent positions, particularly the methoxy group and pyrrolidine ring conformation .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (C₉H₁₅ClN₃O₂, MW 245.7 g/mol) and detects impurities (<2% by area normalization) .
  • X-ray Crystallography : Resolves absolute stereochemistry using SHELXL for refinement and ORTEP-3 for graphical representation of the crystal lattice .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Oxadiazole derivatives exhibit bioactivity through hydrogen bonding and hydrophobic interactions with targets like enzymes or receptors. For this compound:
  • Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
  • Mechanistic Studies : Molecular docking predicts binding affinity to kinases or proteases, validated by enzymatic inhibition assays .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of this compound’s electronic properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:
  • Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions for reaction pathway predictions.
  • Thermochemical Data : Calculate atomization energies and ionization potentials to compare with experimental values (average deviation <3 kcal/mol) .
    Hybrid functionals incorporating exact exchange terms improve accuracy for redox-active intermediates in synthetic pathways .

Q. What challenges arise in determining stereochemistry via X-ray crystallography?

  • Methodological Answer : Challenges include:
  • Crystal Quality : Poor diffraction due to hygroscopicity or polymorphism; addressed by vapor diffusion crystallization.
  • Disorder in Methoxy Groups : Mitigated using SHELXL’s PART instruction to refine disordered atoms .
  • Absolute Configuration : Validated via Flack parameter analysis (|x| <0.1) in enantiopure crystals .

Q. How can stability issues under physiological conditions be addressed?

  • Methodological Answer : Stability studies involve:
  • Forced Degradation : Expose to UV light, acidic/basic buffers, and elevated temperatures (40–60°C), monitored by HPLC.
  • Protective Formulations : Use lyophilization or cyclodextrin encapsulation to enhance shelf-life.
    Degradation products (e.g., oxadiazole ring-opening derivatives) are characterized via tandem MS .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies compare analogs (e.g., 4-fluoro or 4-chloro pyrrolidine derivatives):
  • Methoxy Group Replacement : Fluorination increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration.
  • Oxadiazole Substitution : 3-Methyl vs. 3-phenyl groups alter steric hindrance, affecting binding to hydrophobic enzyme pockets .
    Data is tabulated to correlate substituents with IC₅₀ values (example):
SubstituentlogPIC₅₀ (μM) vs. MCF-7
4-OCH₃1.212.4
4-F1.78.9
4-Cl2.16.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.